molecular formula C15H12ClN7O2 B396906 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide

4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide

Cat. No.: B396906
M. Wt: 357.75g/mol
InChI Key: DZSKSIPEFBXZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide is a complex organic compound that features a triazine ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with [(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

Industrially, it can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The isoindole moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(dimethylamino)-1,3,5-triazine
  • 1,3-dioxo-1,3-dihydro-2H-isoindole

Uniqueness

What sets 4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide apart is its combined structure of a triazine ring and an isoindole moiety

Properties

Molecular Formula

C15H12ClN7O2

Molecular Weight

357.75g/mol

IUPAC Name

[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-[(1,3-dioxoisoindol-2-yl)methyl]cyanamide

InChI

InChI=1S/C15H12ClN7O2/c1-21(2)14-18-13(16)19-15(20-14)22(7-17)8-23-11(24)9-5-3-4-6-10(9)12(23)25/h3-6H,8H2,1-2H3

InChI Key

DZSKSIPEFBXZAT-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.